molecular formula C15H19N3O2 B6068032 N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B6068032
M. Wt: 273.33 g/mol
InChI Key: FQYCUHDWRUFQHO-UHFFFAOYSA-N
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Description

“N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .

Biochemical Analysis

Biochemical Properties

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The 1,2,4-oxadiazole ring in its structure is known to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, this compound may interact with peroxisome proliferator-activated receptors, which are nuclear receptor proteins that play essential roles in the regulation of cellular differentiation, development, and metabolism . These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of these enzymes and receptors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . The compound’s impact on gene expression includes the upregulation or downregulation of genes involved in metabolic processes and stress responses. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as carbonic anhydrase and peroxisome proliferator-activated receptors through hydrogen bonds and hydrophobic interactions . This binding can result in the inhibition or activation of these enzymes, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and the cell types used in the studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of careful dosage optimization in potential therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and the levels of key metabolites, ultimately affecting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been observed to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins such as serum albumin can influence the compound’s distribution and accumulation in different tissues, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize to specific cellular compartments such as the mitochondria and the nucleus . In the mitochondria, it can affect energy production and metabolic processes, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These localization patterns are crucial for the compound’s activity and function within cells.

Properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-5-12-17-13(20-18-12)10-7-6-8-11(9-10)16-14(19)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCUHDWRUFQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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